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Compound of Interest

Compound Name: 3-Hydroxy desloratadine-d6

Cat. No.: B15557987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 3-hydroxy desloratadine-d6, a deuterated stable isotope-labeled derivative of 3-

hydroxy desloratadine. As the major active metabolite of the second-generation antihistamine

desloratadine, understanding its physicochemical characteristics is crucial for its application in

pharmacokinetic studies, bioanalytical method development, and as an internal standard in

mass spectrometry-based assays.

While specific experimental data for the deuterated (d6) analog is not extensively published,

this guide consolidates available data for the non-deuterated parent compound, 3-hydroxy

desloratadine, and discusses the anticipated impact of deuterium labeling. The substitution of

hydrogen with deuterium, a heavier stable isotope, typically results in subtle alterations to

physicochemical properties due to the kinetic isotope effect.[1] These changes, such as minor

shifts in acidity and lipophilicity, are generally minimal but can be significant in the context of

drug metabolism and pharmacokinetics.[2]

Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-hydroxy desloratadine.

It is important to note that these values are for the non-deuterated compound, as specific

experimental data for the d6 variant is not readily available in the public domain. The properties

of 3-hydroxy desloratadine-d6 are expected to be very similar.
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Property
Value (for non-deuterated
3-hydroxy desloratadine)

Source

Molecular Formula C₁₉H₁₉ClN₂O [3]

Molecular Weight 326.82 g/mol [3]

Monoisotopic Mass 326.1185909 Da [4]

pKa (Strongest Acidic) 8.82 (Predicted) [4]

pKa (Strongest Basic) 9.79 (Predicted) [4]

logP (Octanol-Water Partition

Coefficient)

3.15 (ALOGPS), 2.89

(Chemaxon)
[4]

Water Solubility 0.0151 mg/mL (Predicted) [4]

Polar Surface Area 45.15 Å² [4]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Rotatable Bond Count 0 [4]

Note on Deuterium Labeling: The primary impact of deuterium substitution on these properties

is often observed in reaction kinetics (the kinetic isotope effect).[1] For equilibrium properties

like pKa and logP, the changes are typically small. Deuteration can slightly decrease the acidity

of molecules, leading to a minor increase in the pKa value.[5][6] The effect on lipophilicity

(logP) and solubility is generally considered to be negligible for most practical purposes.[2][7]

Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a new

chemical entity like 3-hydroxy desloratadine-d6 are crucial for regulatory submissions and in-

depth research. Below are standard methodologies that can be applied.

Solubility Determination (Shake-Flask Method)
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The shake-flask method is the gold standard for determining the thermodynamic equilibrium

solubility of a compound.[8][9]

Principle: A surplus of the solid compound is agitated in a specific solvent (e.g., water, buffer of

a certain pH) at a constant temperature until equilibrium is reached. The concentration of the

dissolved compound in the saturated solution is then measured.

Methodology:

Preparation: Add an excess amount of 3-hydroxy desloratadine-d6 to a series of vials

containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8 to cover the

physiological range).[10]

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g.,

at 25°C or 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

[10]

Phase Separation: After equilibration, the suspension is allowed to stand, and the

undissolved solid is separated from the solution by centrifugation or filtration.

Quantification: The concentration of the dissolved 3-hydroxy desloratadine-d6 in the clear

supernatant or filtrate is determined using a validated analytical method, such as LC-MS/MS.

Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified pH

and temperature.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined using various methods, with

potentiometric titration being a common and reliable technique as outlined in OECD Guideline

112.[11][12][13]

Principle: The pKa is the pH at which a compound exists in equal proportions of its ionized and

non-ionized forms. In potentiometric titration, the pH of a solution of the compound is monitored

as a titrant (a strong acid or base) is incrementally added.

Methodology:
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Sample Preparation: A precisely weighed amount of 3-hydroxy desloratadine-d6 is

dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if

the aqueous solubility is low.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value is determined from the midpoint of the buffer region of the curve. For

multi-protic compounds, multiple inflection points may be observed, allowing for the

determination of multiple pKa values.

logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a

critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME)

properties. The shake-flask method is the traditional and most reliable method for its

determination.[8][14]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-

octanol and water, at a constant temperature. The logP is the logarithm of the ratio of the

compound's concentration in the octanol phase to its concentration in the aqueous phase at

equilibrium.

Methodology:

Pre-saturation: n-octanol and water (or a suitable aqueous buffer, e.g., pH 7.4) are mutually

saturated by shaking them together for 24 hours, followed by separation of the two phases.

Partitioning: A known amount of 3-hydroxy desloratadine-d6 is dissolved in one of the

phases (usually the one in which it is more soluble). This solution is then mixed with a known

volume of the other phase.

Equilibration: The mixture is agitated for a sufficient time to allow for equilibrium to be

established.

Phase Separation: The two phases are separated by centrifugation.
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Quantification: The concentration of 3-hydroxy desloratadine-d6 in each phase is

determined using a suitable analytical method (e.g., LC-MS/MS).

Calculation: The logP is calculated using the formula: logP = log ([Concentration in octanol] /

[Concentration in aqueous phase]).

Stability Assessment (Accelerated Stability Testing)
Accelerated stability studies are conducted to predict the long-term stability of a substance by

subjecting it to elevated stress conditions, such as high temperature and humidity, as per ICH

guidelines.[15][16]

Principle: The degradation rate of the compound is increased under accelerated conditions,

and the data is used to estimate the shelf-life under normal storage conditions.

Methodology:

Sample Storage: Samples of 3-hydroxy desloratadine-d6 are stored under controlled,

accelerated conditions (e.g., 40°C / 75% relative humidity).

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6

months).

Analysis: At each time point, the samples are analyzed for purity and the presence of

degradation products using a stability-indicating analytical method, such as HPLC with UV or

MS detection.

Data Evaluation: The change in the concentration of the parent compound and the formation

of any degradation products are monitored over time to assess the stability of 3-hydroxy
desloratadine-d6 under the tested conditions.

Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of

a deuterated drug metabolite like 3-hydroxy desloratadine-d6.
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Workflow for physicochemical characterization of 3-hydroxy desloratadine-d6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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